molecular formula C17H16N4O3 B2940509 (E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285541-43-6

(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2940509
CAS No.: 1285541-43-6
M. Wt: 324.34
InChI Key: KRTGNTNAQXVPPF-WOJGMQOQSA-N
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Description

The compound “(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide” belongs to the class of pyrazole-3-carbohydrazide derivatives, characterized by a hydrazide-linked benzylidene moiety and a furan-substituted pyrazole core. Its structure consists of:

  • Hydrazide linker: Connects the pyrazole to the benzylidene group.
  • Benzylidene moiety: Substituted with an ethoxy group at the ortho position (2-ethoxy), influencing solubility and steric interactions.

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-23-15-7-4-3-6-12(15)11-18-21-17(22)14-10-13(19-20-14)16-8-5-9-24-16/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTGNTNAQXVPPF-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The synthesis of this compound involves the condensation of 2-ethoxybenzaldehyde with furan-2-carbohydrazide in the presence of appropriate catalysts. The compound's structure features a pyrazole ring fused with a furan moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710EGFR inhibition
Compound BHeLa15Apoptosis induction
This compoundA54912Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Studies suggest that this compound exhibits significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Apoptosis Induction : It can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : By interfering with cell cycle progression, the compound prevents cancer cells from dividing and proliferating.

Case Studies

In a recent study involving various pyrazole derivatives, it was found that compounds structurally similar to this compound showed promising results in inhibiting tumor growth in vivo models. For instance, a derivative demonstrated a significant reduction in tumor size in mice models bearing xenografts of human cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carbohydrazide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:

Structural and Electronic Modifications

Compound Name Benzylidene Substituent Pyrazole Substituent Key Features
Target compound 2-ethoxy 3-(furan-2-yl) Enhanced lipophilicity; furan may confer π-π stacking in biological targets
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxy 5-methyl Methoxy improves solubility; methyl reduces steric hindrance
(E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-dimethylamino 5-methyl Electron-donating dimethylamino group enhances electronic interactions
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichloro 5-phenyl Chlorine atoms increase electrophilicity; phenyl enhances rigidity
(E)-N-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide 4-chloro 3-(furan-2-yl) Chlorine vs. ethoxy: higher polarity; furan retains π-system activity

Pharmacological Activities

  • Anticancer Activity : The tert-butyl and chlorophenyl derivative (CID 6862332, ) showed potent growth inhibition in A549 lung cancer cells (IC₅₀ = 8.2 µM) via apoptosis induction.
  • Anti-Inflammatory Activity : 5-Phenyl-3-(furan-2-yl) analogs demonstrated IC₅₀ values ~419 µg/mL in protein denaturation assays, comparable to diclofenac .
  • Antidiabetic Potential: Compounds with dichlorobenzylidene groups (e.g., Y18 in ) exhibited α-glucosidase inhibition, though furan derivatives remain understudied in this context.

Physicochemical and Computational Insights

  • Solubility and Solvation : E-MBPC and E-MABPC showed lower solvation energies (−15.2 kcal/mol and −17.8 kcal/mol, respectively) compared to dichloro derivatives (−12.4 kcal/mol), attributed to polar substituents enhancing aqueous interaction .
  • Conformational Dynamics : Furan-containing derivatives (e.g., ) exist in synperiplanar (spE) or antiperiplanar (apE) conformations, influencing binding to biological targets like enzymes or receptors.
  • DFT Studies : The HOMO-LUMO gap of E-DPPC (4.32 eV) indicates higher stability than methoxy analogs (4.12 eV), correlating with chlorine’s electron-withdrawing effects .

Key Research Findings and Trends

Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) improve solubility but may reduce membrane permeability. Halogens (Cl, F) enhance electrophilicity and target binding but increase molecular weight and toxicity risks .

Furan Advantages : The furan-2-yl group’s planar structure facilitates interactions with aromatic residues in proteins, as seen in molecular docking studies of anti-inflammatory agents .

Synthetic Challenges : Steric hindrance from ortho-substituted benzylidenes (e.g., 2-ethoxy) may complicate crystallization, necessitating advanced techniques like SHELXL refinement .

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